molecular formula C19H21N5O3 B12173136 4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12173136
M. Wt: 367.4 g/mol
InChI Key: XDPCFRLUTIULPU-UHFFFAOYSA-N
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Description

4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with butoxy and methoxy substituents, as well as a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

    Tetrazole Ring Formation: The tetrazole ring is synthesized through cyclization reactions involving azide and nitrile precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can yield aniline derivatives.

Scientific Research Applications

  • Enzyme Inhibition
    • The compound has been studied for its inhibitory effects on various enzymes, particularly xanthine oxidase (XO). Research indicates that tetrazole-containing compounds can effectively inhibit XO, which is crucial in managing conditions like hyperuricemia and gout. For instance, in vivo studies demonstrated that derivatives of tetrazole could lower serum uric acid levels significantly in hyperuricemic models .
  • Antioxidant Properties
    • The structure of 4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide suggests potential antioxidant activity. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
  • Anti-inflammatory Effects
    • Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders .

Therapeutic Applications

  • Management of Gout
    • Given its role as an xanthine oxidase inhibitor, this compound is being explored for its potential to treat gout. By lowering uric acid levels, it may alleviate symptoms associated with this condition .
  • Cancer Therapy
    • The compound's ability to interact with cellular pathways involved in cancer progression makes it a subject of interest in oncology. Studies on related tetrazole compounds have shown promise in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutics .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that tetrazole derivatives can provide neuroprotection by modulating neuroinflammatory processes and promoting neuronal survival under stress conditions . This application positions the compound as a potential candidate for neurodegenerative diseases.

Case Study 1: Xanthine Oxidase Inhibition

A study published in a peer-reviewed journal highlighted the efficacy of tetrazole derivatives in inhibiting xanthine oxidase activity. The study utilized various analogs and demonstrated that specific substitutions on the tetrazole ring significantly enhanced inhibitory potency compared to standard treatments like allopurinol .

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of similar compounds revealed that they could effectively reduce oxidative stress markers in vitro. The findings suggest that this compound could be beneficial in preventing oxidative damage associated with chronic diseases .

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Biological Activity

The compound 4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic molecule that incorporates a tetrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C16_{16}H20_{20}N4_{4}O2_{2}
  • Molecular Weight: 304.36 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Tetrazole Ring: The presence of the tetrazole group enhances the compound's ability to form hydrogen bonds and engage in π-stacking interactions, which are critical for binding to target proteins.
  • Anti-inflammatory Activity: Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, potentially through modulation of NF-kB signaling pathways.

In Vitro Studies

Several studies have investigated the in vitro biological activities of compounds related to or derived from tetrazole derivatives:

  • Cytokine Inhibition:
    • A study demonstrated that certain benzoxazole derivatives with similar functional groups showed significant inhibition of IL-1β and IL-6 mRNA expression in vitro. These compounds effectively reduced inflammatory responses in cell cultures exposed to lipopolysaccharides (LPS) .
  • Cell Proliferation Assays:
    • Compounds containing tetrazole rings have exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing IC50 values in the micromolar range .

In Vivo Studies

In vivo evaluations are crucial for understanding the therapeutic potential of this compound:

  • Anti-inflammatory Effects:
    • In animal models of inflammation, compounds similar to this benzamide demonstrated significant reductions in serum levels of inflammatory markers such as IL-6 and TNF-α following LPS administration . The compounds were well-tolerated with minimal hepatotoxicity.
  • Toxicity Assessment:
    • A comprehensive toxicity assessment indicated that while some derivatives displayed promising anti-inflammatory activities, they also required careful evaluation for potential liver toxicity through ALT and AST level monitoring .

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceObserved EffectIC50/EC50 Value
Cytokine Inhibition Inhibition of IL-6 and IL-1βNot specified
Cancer Cell Cytotoxicity Reduced proliferation in MCF-7 cells~10 µM
Anti-inflammatory Decreased TNF-α levelsNot specified
Hepatotoxicity Lower ALT/AST compared to controlNot applicable

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

4-butoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H21N5O3/c1-3-4-11-27-16-8-5-14(6-9-16)19(25)21-15-7-10-18(26-2)17(12-15)24-13-20-22-23-24/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,25)

InChI Key

XDPCFRLUTIULPU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3

Origin of Product

United States

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